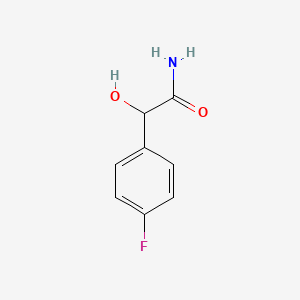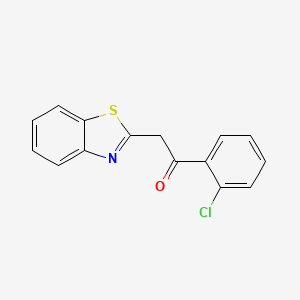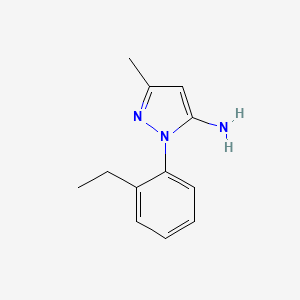
2-(4-Fluorophenyl)-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorofenil)-2-hidroxiacetamida es un compuesto orgánico que pertenece a la clase de las amidas. Presenta un grupo fluorofenilo unido a una porción de hidroxiacetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Fluorofenil)-2-hidroxiacetamida típicamente implica la reacción de 4-fluoroanilina con ácido glicólico. La reacción se lleva a cabo en condiciones suaves, a menudo en presencia de un catalizador como el ácido clorhídrico. El esquema general de la reacción es el siguiente:
Materiales de partida: 4-fluoroanilina y ácido glicólico.
Condiciones de reacción: La reacción se lleva a cabo en un medio acuoso a temperatura ambiente.
Catalizador: Se utiliza ácido clorhídrico para facilitar la reacción.
Aislamiento del producto: El producto se aísla por filtración y se purifica por recristalización.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-(4-Fluorofenil)-2-hidroxiacetamida se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control sobre las condiciones de reacción y mejora el rendimiento y la pureza. El uso de sistemas automatizados también reduce el riesgo de errores humanos y mejora la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-Fluorofenil)-2-hidroxiacetamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo amida se puede reducir a una amina.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales a través de la sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se emplean nucleófilos como metóxido de sodio (NaOCH3) y terc-butóxido de potasio (KOtBu).
Productos Principales
Oxidación: El producto principal es 2-(4-Fluorofenil)-2-oxoacetamida.
Reducción: El producto principal es 2-(4-Fluorofenil)-2-aminoetanol.
Sustitución: Los productos principales dependen del nucleófilo utilizado, como 2-(4-Metoxifenil)-2-hidroxiacetamida al utilizar metóxido de sodio.
Aplicaciones Científicas De Investigación
2-(4-Fluorofenil)-2-hidroxiacetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Sirve como sonda en el estudio de interacciones enzima-sustrato debido a su similitud estructural con sustratos naturales.
Medicina: Tiene potencial como intermedio farmacéutico en el desarrollo de fármacos que se dirigen a enzimas o receptores específicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Fluorofenil)-2-hidroxiacetamida implica su interacción con objetivos moleculares específicos. La porción de hidroxiacetamida puede formar enlaces de hidrógeno con sitios activos de enzimas, inhibiendo su actividad. El grupo fluorofenilo aumenta la afinidad de unión del compuesto a través de interacciones hidrofóbicas. Estas interacciones interrumpen las funciones enzimáticas normales, lo que lleva a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(4-Clorofenil)-2-hidroxiacetamida
- 2-(4-Bromofenil)-2-hidroxiacetamida
- 2-(4-Metilfenil)-2-hidroxiacetamida
Comparación
2-(4-Fluorofenil)-2-hidroxiacetamida es única debido a la presencia del átomo de flúor, que confiere propiedades electrónicas distintas. En comparación con sus análogos cloro, bromo y metilo, el átomo de flúor aumenta la lipofilicidad y la estabilidad metabólica del compuesto. Esto lo hace más adecuado para aplicaciones que requieren actividad prolongada y resistencia a la degradación metabólica.
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
Clave InChI |
UEDQZAQHJDUILA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)


![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)

![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)


![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
